molecular formula C12H23BN2O5Si B13325562 (2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid

(2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid

Cat. No.: B13325562
M. Wt: 314.22 g/mol
InChI Key: YOJXVVOUGKCVIH-UHFFFAOYSA-N
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Description

(2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid is a complex organic compound that features a boronic acid functional group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the imidazole ring, followed by the introduction of the boronic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. These methods are designed to be more efficient and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

(2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the boronic acid group into other functional groups.

    Reduction: Reducing agents can be used to modify the imidazole ring or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters or alcohols, while substitution reactions can introduce new functional groups onto the imidazole ring.

Scientific Research Applications

Chemistry

In chemistry, (2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme mechanisms and interactions due to its unique structure and reactivity.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including as inhibitors of specific enzymes or as components of drug delivery systems.

Industry

In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of (2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby modulating the activity of the target molecule. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)hexanoic acid
  • Trimethylsilyl [2-(2-ethoxyethoxy)ethoxy]acetate

Uniqueness

Compared to similar compounds, (2-(Ethoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)boronic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its boronic acid group allows for versatile chemical modifications, while the imidazole ring provides stability and specificity in biological interactions.

Properties

Molecular Formula

C12H23BN2O5Si

Molecular Weight

314.22 g/mol

IUPAC Name

[2-ethoxycarbonyl-1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]boronic acid

InChI

InChI=1S/C12H23BN2O5Si/c1-5-20-12(16)11-14-10(13(17)18)8-15(11)9-19-6-7-21(2,3)4/h8,17-18H,5-7,9H2,1-4H3

InChI Key

YOJXVVOUGKCVIH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C(=N1)C(=O)OCC)COCC[Si](C)(C)C)(O)O

Origin of Product

United States

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